

potential off-target effects of ND1-YL2

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Compound of Interest

Compound Name: ND1-YL2

Cat. No.: B12375727

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Technical Support Center: ND1-YL2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **ND1-YL2**, a peptide-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Steroid Receptor Co-activator 1 (SRC-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ND1-YL2**?

ND1-YL2 is a bifunctional molecule designed to induce the degradation of SRC-1 (also known as NCOA1). It consists of a stapled peptide, YL2, which specifically binds to the PAS-B domain of SRC-1, connected by a linker to a tetrapeptide that is recognized by the UBR box domain of certain E3 ubiquitin ligases.[1] This tripartite complex formation (SRC-1, **ND1-YL2**, and UBR box-containing E3 ligase) facilitates the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway.[1]

Q2: What is the intended target of **ND1-YL2**?

The intended target of **ND1-YL2** is Steroid Receptor Co-activator 1 (SRC-1).[1] This protein is a transcriptional co-activator involved in various signaling pathways, and its elevated activity is associated with cancer progression and metastasis.[2]

Q3: What are the potential sources of off-target effects with **ND1-YL2**?

Potential off-target effects can arise from two main components of the **ND1-YL2** molecule:

- The SRC-1 binding moiety (YL2): The YL2 peptide may exhibit cross-reactivity with other proteins that share structural homology with the PAS-B domain of SRC-1, particularly other members of the SRC family (SRC-2/TIF2/GRIP1 and SRC-3/AIB1/pCIP/ACTR/RAC3/TRAM-1).
- The UBR box-binding tetrapeptide: This peptide recruits E3 ligases containing a UBR box domain. Mammalian cells express several UBR box-containing proteins (UBR1, UBR2, UBR4, UBR5, etc.), and the tetrapeptide of **ND1-YL2** may not be exclusively selective for a single UBR box protein.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This could lead to the degradation of proteins that are substrates of these other E3 ligases.

Q4: How can I assess the selectivity of **ND1-YL2** in my experiments?

Assessing the selectivity of **ND1-YL2** involves a multi-pronged approach:

- Global Proteomics: Utilize quantitative mass spectrometry to compare the proteome of cells treated with **ND1-YL2** to vehicle-treated controls. This will identify all proteins that are downregulated upon treatment.
- Western Blotting: Validate the findings from proteomics by performing western blots for suspected off-target proteins, such as other SRC family members.
- Ternary Complex Formation Assays: Use techniques like co-immunoprecipitation to confirm the formation of a ternary complex between **ND1-YL2**, the off-target protein, and an E3 ligase.
- Binding Affinity Studies: Employ methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of **ND1-YL2** to potential off-target proteins and E3 ligases.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No degradation of SRC-1 observed. | 1. Low cell permeability of the peptide-based PROTAC.2. Low expression of the required UBR box E3 ligase in the cell line.3. Inefficient ternary complex formation.4. Degradation of ND1-YL2. | 1. Optimize treatment conditions (concentration and incubation time). Consider using cell-penetrating peptides if permeability is a known issue for your cell type.2. Check the expression levels of UBR1, UBR2, UBR4, and UBR5 in your cell line via western blot or qPCR.3. Perform a co-immunoprecipitation assay to verify the formation of the SRC-1-ND1-YL2-E3 ligase complex.4. Assess the stability of ND1-YL2 in your cell culture medium and cell lysate using LC-MS. |
| Degradation of other SRC family members (SRC-2, SRC-3). | Cross-reactivity of the YL2 peptide. | 1. Perform a sequence alignment of the PAS-B domains of SRC-1, SRC-2, and SRC-3 to assess homology.2. Use SPR or ITC to quantify the binding affinity of YL2 and ND1-YL2 to purified SRC-2 and SRC-3 proteins.3. If cross-reactivity is confirmed, consider designing a more specific SRC-1 binding peptide. |

| | | |
|--|--|--|
| Unexpected degradation of other proteins (non-SRC family). | 1. Recruitment of a different UBR box E3 ligase with a distinct substrate profile.2. "Off-target" ternary complex formation with a protein that has some affinity for YL2. | 1. Use siRNA to knockdown different UBR box E3 ligases (UBR1, UBR2, UBR4, UBR5) and observe the effect on the degradation of the unexpected protein.2. Perform a pull-down assay using biotinylated ND1-YL2 followed by mass spectrometry to identify interacting proteins. Validate interactions with co-immunoprecipitation. |
| High background in co-immunoprecipitation experiments. | Non-specific binding to beads or antibodies. | 1. Increase the stringency of your wash buffers.2. Pre-clear your cell lysates with beads before adding the antibody.3. Include an isotype control antibody in your experiment. |

Quantitative Data Summary

Table 1: **ND1-YL2** Binding Affinities and Degradation Potency

| Parameter | Value | Target/Cell Line | Reference |
|-----------|------------|--------------------------------------|-----------|
| DC50 | 10 μ M | SRC-1 in MDA-MB-231 cells | [1] |
| Ki | 320 nM | Binding to the PAS-B domain of SRC-1 | [1] |

Experimental Protocols

Protocol 1: Global Proteomic Analysis of ND1-YL2 Treated Cells

This protocol outlines the steps for identifying potential off-target effects of **ND1-YL2** using quantitative mass spectrometry.

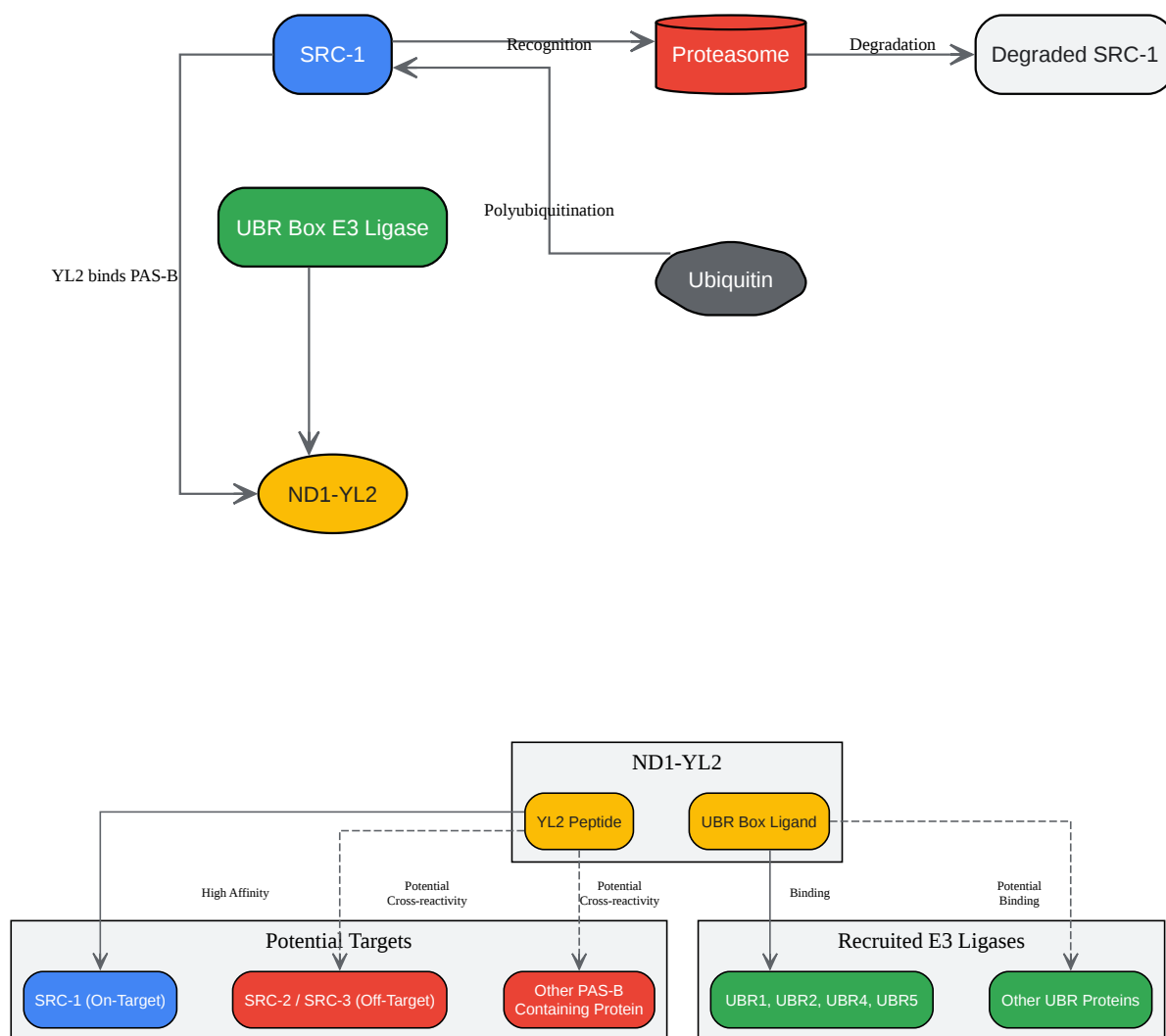
- Cell Culture and Treatment:
 - Plate your cells of interest (e.g., MDA-MB-231) and grow to 70-80% confluency.
 - Treat cells with **ND1-YL2** at various concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of each lysate using a BCA assay.
- Protein Digestion:
 - Take an equal amount of protein from each sample (e.g., 50 μ g).
 - Perform in-solution digestion using trypsin or a similar protease.
- LC-MS/MS Analysis:
 - Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
 - Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive proteome coverage.[\[15\]](#)
- Data Analysis:
 - Use a software suite like MaxQuant or Spectronaut to identify and quantify proteins.
 - Perform statistical analysis to identify proteins that are significantly downregulated in **ND1-YL2**-treated samples compared to the vehicle control.
 - Generate volcano plots to visualize differentially expressed proteins.

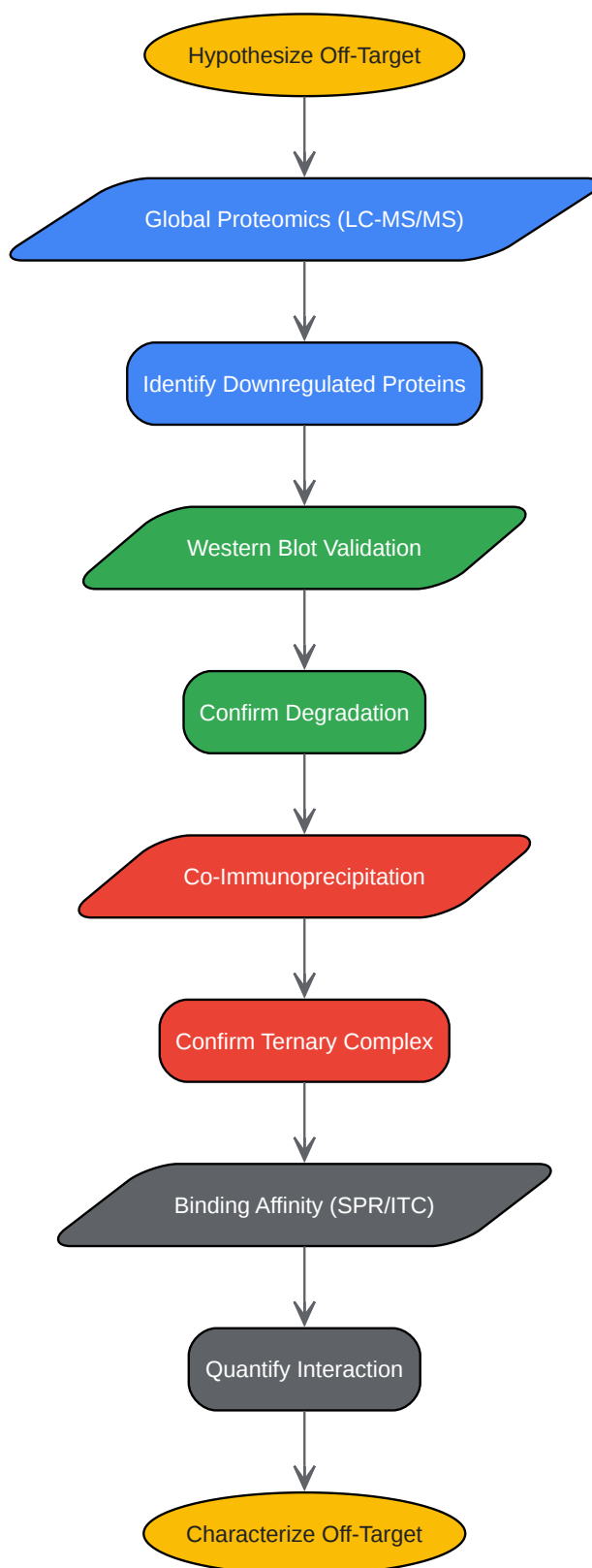
Protocol 2: Co-Immunoprecipitation to Validate Ternary Complex Formation

This protocol is for confirming the interaction between a potential off-target protein, **ND1-YL2**, and an E3 ligase.

- Cell Treatment and Lysis:
 - Treat cells with **ND1-YL2** and a vehicle control as described in Protocol 1.
 - Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody against the suspected off-target protein or a relevant tag (if using an overexpression system).
 - Add protein A/G magnetic beads to pull down the antibody-protein complex.
 - Wash the beads extensively to remove non-specific binders.
- Elution and Western Blotting:
 - Elute the bound proteins from the beads.
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with antibodies against the suspected off-target protein, SRC-1 (as a positive control), and the relevant UBR box E3 ligase (e.g., UBR1, UBR2, UBR4, UBR5).

Visualizations





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